molecular formula C16H16N6 B12229365 5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

Cat. No.: B12229365
M. Wt: 292.34 g/mol
InChI Key: VYKWSIZQAFRZCC-UHFFFAOYSA-N
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Description

5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile is a complex heterocyclic compound that features a pyrimidine moiety, which is known for its wide range of pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile typically involves multiple steps, including the formation of key intermediates through reactions such as Diels-Alder reactions and subsequent modifications . For instance, the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane is one of the steps involved .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives .

Scientific Research Applications

5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen and hydroxyproline in cell culture, indicating its potential as an anti-fibrotic agent . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

5-(5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C16H16N6/c17-6-14-2-3-15(7-20-14)21-8-12-10-22(11-13(12)9-21)16-18-4-1-5-19-16/h1-5,7,12-13H,8-11H2

InChI Key

VYKWSIZQAFRZCC-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=CN=C(C=C3)C#N)C4=NC=CC=N4

Origin of Product

United States

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